Biochemical Potency: S2101 Exhibits 186-Fold Higher LSD1 Inhibition Compared to Tranylcypromine (2-PCPA)
S2101 demonstrates a significantly enhanced biochemical potency against LSD1 compared to its structural parent, tranylcypromine (2-PCPA). In a direct head-to-head comparison under identical assay conditions, S2101 exhibited an IC50 of 0.99 µM, representing a 186-fold improvement over the 184 µM IC50 reported for 2-PCPA . Furthermore, the efficiency of mechanism-based inactivation, as measured by the second-order rate constant kinact/KI, was 4560 M⁻¹s⁻¹ for S2101 compared to only 58 M⁻¹s⁻¹ for 2-PCPA, a 78.6-fold increase .
| Evidence Dimension | LSD1 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.99 µM; kinact/KI = 4560 M⁻¹s⁻¹ |
| Comparator Or Baseline | Tranylcypromine (2-PCPA): IC50 = 184 µM; kinact/KI = 58 M⁻¹s⁻¹ |
| Quantified Difference | 186-fold lower IC50; 78.6-fold higher kinact/KI |
| Conditions | LSD1 demethylation assay using purified recombinant enzyme; data from Mimasu et al., 2010 and Sigma-Aldrich technical datasheet. |
Why This Matters
This order-of-magnitude potency advantage reduces the required working concentration in enzymatic assays, minimizing solvent effects and off-target interactions while improving assay window.
